molecular formula C17H18N2O2S2 B2943275 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1351634-61-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No. B2943275
CAS RN: 1351634-61-1
M. Wt: 346.46
InChI Key: KPLIEIDDMKTXBG-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide, also known as DIBS, is a small molecule that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Biological Activity and Inhibition Properties

Research has shown that derivatives of tetrahydroisoquinoline, similar in structure to the specified compound, have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) and other enzymes, indicating their potential therapeutic use in modifying epinephrine biosynthesis (Blank et al., 1980). These findings suggest avenues for investigating the specific compound in similar contexts, exploring its potential as an inhibitor for specific biochemical pathways.

Antimicrobial Applications

The synthesis of sulfonate derivatives, including those with structural features resembling the compound , has demonstrated antimicrobial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, which could be particularly useful given the ongoing challenges of antibiotic resistance (Fadda et al., 2016).

Catalysis and Synthesis Enhancement

Novel N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives, indicating the utility of sulfonamide derivatives in enhancing chemical synthesis processes, particularly under solvent-free conditions (Goli-Jolodar et al., 2016). This aspect underlines the relevance of investigating the catalytic properties of the specified compound.

Chemotherapeutic Research

The exploration of sulfonamide-based compounds in the context of cancer research, particularly as inhibitors of carbonic anhydrases, suggests a potential role for the specified compound in oncology. The ability of sulfonamide derivatives to selectively inhibit certain enzymes involved in tumor growth and metastasis presents a promising area for further investigation (Supuran et al., 2013).

Vasodilatory Activity

The vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives highlights the potential cardiovascular applications of related compounds. By influencing blood flow, such compounds could contribute to the development of new treatments for cardiovascular diseases (Morikawa et al., 1989).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-23(21,17-8-5-13-22-17)18-10-3-4-11-19-12-9-15-6-1-2-7-16(15)14-19/h1-2,5-8,13,18H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIEIDDMKTXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

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